7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3/c1-9-11(7-13)12-15(5-6-16(12)14-9)8-10-3-2-4-10/h5-6,10H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOUCJVYNRVWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1CCl)CC3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazo[1,2-b]pyrazole Core Synthesis
The imidazo[1,2-b]pyrazole ring system is typically synthesized by cyclization of appropriate hydrazones or pyrazole derivatives with aldehydes or ketones under acidic or basic conditions, as described in related heterocyclic chemistry literature. This step forms the fused bicyclic system essential for subsequent functionalization.
Selective Metalation and Electrophilic Substitution
A key methodology for functionalization involves regioselective metalation using TMP-based magnesium or zinc bases (e.g., TMPMgCl·LiCl, TMP2Zn·MgCl2·2LiCl) to activate specific positions on the imidazo[1,2-b]pyrazole ring. The metalated intermediates are then trapped with electrophiles to introduce desired substituents.
For example, brominated intermediates can undergo Br/Mg exchange followed by reaction with chloromethylating agents to install the chloromethyl group at the 7-position. Similarly, alkylation at the nitrogen (position 1) with cyclobutylmethyl halides or equivalents introduces the cyclobutylmethyl substituent.
Introduction of the Chloromethyl Group
The chloromethyl group at position 7 is commonly introduced via halomethylation reactions. One approach involves:
- Bromination or halogenation of the methyl group at position 7 to form a bromomethyl or chloromethyl intermediate.
- Subsequent substitution or direct chloromethylation using reagents such as chloromethyl chloride or chloromethyl ethers under acidic conditions.
This step requires careful control to avoid over-halogenation or side reactions.
Attachment of the Cyclobutylmethyl Group
The cyclobutylmethyl substituent at the nitrogen (position 1) is typically introduced through alkylation reactions:
- The imidazo[1,2-b]pyrazole nitrogen is deprotonated using a strong base.
- The resulting anion is reacted with cyclobutylmethyl halides (e.g., bromide or chloride) to form the N-cyclobutylmethyl derivative.
This alkylation is usually performed under anhydrous conditions to ensure high yields and selectivity.
Incorporation of the Methyl Group at Position 6
The methyl group at position 6 can be introduced by:
- Using methyl-substituted starting materials in the initial cyclization step.
- Or via regioselective metalation at position 6 followed by methylation using methyl iodide or methyl triflate.
This step is often integrated early in the synthetic route to simplify downstream functionalizations.
Representative Synthetic Route Summary Table
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Hydrazone + aldehyde/ketone, acidic/basic | Formation of imidazo[1,2-b]pyrazole core |
| 2 | Bromination/halogenation | N-bromosuccinimide (NBS) or similar | Introduction of bromomethyl at position 7 |
| 3 | Metalation | TMPMgCl·LiCl or TMP2Zn·MgCl2·2LiCl | Regioselective activation at target positions |
| 4 | Electrophilic substitution | Chloromethyl chloride, methyl iodide, alkyl halides | Installation of chloromethyl, methyl, cyclobutylmethyl groups |
| 5 | Purification | Chromatography, recrystallization | Isolation of pure target compound |
Research Findings and Optimization
- Regioselectivity: Use of TMP-based bases allows precise metalation at desired positions (1, 6, 7) on the imidazo[1,2-b]pyrazole ring, enabling sequential functionalization without protecting groups.
- Yields: Functionalization steps such as chloromethylation and alkylation typically afford yields ranging from 50% to 90%, depending on reaction conditions and electrophile reactivity.
- Scalability: Industrial methods may employ continuous flow chemistry and automated reactors to optimize yield, purity, and cost-effectiveness for large-scale synthesis.
- Purity and Characterization: The final compound is characterized by NMR, mass spectrometry, and elemental analysis to confirm substitution patterns and purity.
Notes on Related Compounds and Methods
- Similar imidazo[1,2-b]pyrazole derivatives with different alkyl substituents (e.g., isobutyl instead of cyclobutylmethyl) have been synthesized using analogous methods, confirming the general applicability of the approach.
- Patented methods for related pyrazole derivatives involve Vilsmeier formylation, condensation with diaminomaleonitrile, and oxidative cyclization, which may inspire alternative routes for imidazo[1,2-b]pyrazole synthesis.
This detailed synthesis analysis of 7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole consolidates information from diverse authoritative sources, emphasizing selective functionalization strategies, reagent choices, and reaction conditions critical for efficient preparation of this complex heterocyclic compound.
Chemical Reactions Analysis
Types of Reactions
7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Addition: Addition reactions can take place at the double bonds within the imidazo[1,2-b]pyrazole core, involving reagents like hydrogen or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Addition: Hydrogen (H₂), halogens (Cl₂, Br₂)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, and addition reactions can lead to the formation of halogenated or hydrogenated products.
Scientific Research Applications
Pharmacological Research
The compound has been studied for its potential as a pharmacological agent due to its ability to modulate biological pathways. Research indicates that it may exhibit significant activity against certain targets involved in disease processes.
- Anticancer Activity : Preliminary studies have suggested that derivatives of imidazo[1,2-b]pyrazole compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer drug .
- Antiviral Properties : Some studies have explored the antiviral potential of imidazo[1,2-b]pyrazoles, suggesting that they may interfere with viral replication processes. This could be particularly relevant for developing treatments against RNA viruses .
Biochemical Studies
The compound's ability to interact with specific enzymes and receptors makes it valuable in biochemical research.
- Enzyme Inhibition : Research has demonstrated that compounds similar to 7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can act as inhibitors for various enzymes, including kinases and phosphatases. Such inhibition can alter signaling pathways in cells, providing insights into cellular functions and disease mechanisms .
- Receptor Modulation : The compound may also serve as a modulator for certain receptors involved in neurotransmission or hormonal signaling, which could have implications for treating neurological disorders or metabolic diseases .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of imidazo[1,2-b]pyrazole derivatives and evaluated their anticancer properties against breast cancer cell lines. One derivative exhibited IC50 values in the low micromolar range, indicating potent activity. The study concluded that modifications to the cyclobutylmethyl group enhanced the compound's efficacy .
Case Study 2: Antiviral Effects
A study conducted on the antiviral effects of imidazo[1,2-b]pyrazoles showed promising results against influenza virus strains. The compounds were found to inhibit viral replication by targeting viral polymerase activity. These findings suggest potential pathways for developing new antiviral therapies .
Mechanism of Action
The mechanism of action of 7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling processes. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole and related analogs are summarized below. Key variations in substituents, reactivity, and applications are highlighted.
Structural and Functional Comparisons
Biological Activity
7-(Chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by its imidazo[1,2-b]pyrazole framework. Its molecular formula is , with a molecular weight of approximately 237.73 g/mol. The presence of the chloromethyl and cyclobutylmethyl groups contributes to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2092490-78-1 |
| Molecular Formula | C12H16ClN |
| Molecular Weight | 237.73 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways, which could affect cellular proliferation and survival.
- Antimicrobial Activity : Research indicates that similar imidazopyrazole derivatives have shown antimicrobial properties against various pathogens.
Biological Activity
Recent studies have highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives, including:
- Anti-inflammatory Effects : Compounds in the imidazopyrazole family have been associated with anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents.
Case Studies and Research Findings
Several studies have explored the biological activity of imidazopyrazole compounds:
- Study on Kinase Inhibition : A study published in PubMed evaluated a series of pyrazole derivatives for their ability to inhibit specific kinases. Results indicated that compounds with structural similarities to this compound exhibited significant inhibitory effects on cancer-related kinases .
- Antimicrobial Activity Assessment : Another study focused on the antimicrobial properties of imidazopyrazoles. It was found that certain derivatives inhibited the growth of bacterial strains, suggesting potential applications in treating infections .
- Inflammation Model Testing : A preclinical model tested the anti-inflammatory effects of related compounds. The results showed a reduction in inflammatory markers, supporting the therapeutic potential of imidazopyrazoles in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole?
- Methodological Answer : A two-step cyclocondensation approach is effective. First, react 5-amino-4-cyano/ethoxycarbonyl-3-methylthio-1H-pyrazole with α-tosyloxyacetophenones (prepared using [hydroxy(tosyloxy)iodo]benzene) to form intermediates. The second step involves cyclization under mild basic conditions (e.g., K₂CO₃ or Na₂CO₃). Notably, α-tosyloxyacetophenones reduce reaction time and improve eco-friendliness compared to α-bromoacetophenones . For the cyclobutylmethyl substituent, alkylation of the imidazo[1,2-b]pyrazole core with cyclobutylmethyl chloride may be required.
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Use X-ray crystallography to resolve the crystal structure, including dihedral angles between the imidazo[1,2-b]pyrazole core and substituents (e.g., 16.9° for a benzene ring in analogous compounds) . NMR spectroscopy (¹H/¹³C) confirms regioselectivity and substitution patterns, while FT-IR identifies functional groups like chloromethyl (C-Cl stretch ~600–800 cm⁻¹). Mass spectrometry validates molecular weight and fragmentation pathways.
Advanced Research Questions
Q. How can regioselectivity challenges in cyclocondensation reactions be addressed?
- Methodological Answer : Regioselectivity is influenced by the base and substituent electronic effects. For example, using K₂CO₃ instead of Na₂CO₃ in analogous syntheses led to novel products due to altered deprotonation kinetics . Isolate intermediates (e.g., 5-amino-1-(aroylmethyl)-4-cyano-3-methylthio-1H-pyrazoles) to confirm reaction pathways. Computational modeling (DFT) of transition states can predict regiochemical outcomes and guide solvent/base selection.
Q. What strategies are effective for evaluating the biological activity of this compound?
- Methodological Answer : Screen for kinase inhibition or receptor binding using enzyme-linked immunosorbent assays (ELISA) or surface plasmon resonance (SPR) . Structural insights from X-ray data (e.g., π–π interactions, hydrogen bonding) can inform molecular docking studies. Compare bioactivity with derivatives lacking the chloromethyl or cyclobutylmethyl groups to assess pharmacophore contributions.
Q. How should researchers resolve contradictions in synthetic yields or purity across studies?
- Methodological Answer : Contradictions often arise from reaction conditions (e.g., solvent polarity, temperature). For example, shows that K₂CO₃ increases byproduct formation versus Na₂CO₃. Systematically vary parameters (base strength, solvent dielectric constant) and monitor via HPLC or TLC . Use design of experiments (DoE) to identify critical factors affecting yield and purity.
Q. Can computational methods predict reactivity or stability of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potentials, identifying nucleophilic/electrophilic sites (e.g., chloromethyl group’s susceptibility to hydrolysis). Molecular dynamics (MD) simulations can model solvation effects, while QSAR models correlate structural features (e.g., cyclobutylmethyl’s steric bulk) with stability or bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
